Benzenesulfonamide,2,5-dibromo-N-methyl-

Physicochemical profiling Formulation development Process chemistry

Benzenesulfonamide,2,5-dibromo-N-methyl- (CAS 6318-32-7; molecular formula C₇H₇Br₂NO₂S; MW 329.01 g/mol) is a dihalogenated N-alkyl sulfonamide featuring two bromine atoms at the 2- and 5-positions of the aromatic ring and an N-methyl substituent on the sulfonamide nitrogen. The compound belongs to the halogenated benzenesulfonamide class, which has been investigated for carbonic anhydrase inhibition, tubulin binding, and antimicrobial applications.

Molecular Formula C7H7Br2NO2S
Molecular Weight 329.01 g/mol
Cat. No. B12271736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide,2,5-dibromo-N-methyl-
Molecular FormulaC7H7Br2NO2S
Molecular Weight329.01 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)S(=O)(=O)N)Br
InChIInChI=1S/C7H7Br2NO2S/c1-4-2-5(8)3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyIBOIWRCCGZVJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonamide,2,5-dibromo-N-methyl- (CAS 6318-32-7): A Halogenated Sulfonamide Building Block with Dual Reactive Handles for Medicinal Chemistry and Materials Science


Benzenesulfonamide,2,5-dibromo-N-methyl- (CAS 6318-32-7; molecular formula C₇H₇Br₂NO₂S; MW 329.01 g/mol) is a dihalogenated N-alkyl sulfonamide featuring two bromine atoms at the 2- and 5-positions of the aromatic ring and an N-methyl substituent on the sulfonamide nitrogen . The compound belongs to the halogenated benzenesulfonamide class, which has been investigated for carbonic anhydrase inhibition, tubulin binding, and antimicrobial applications [1][2]. Its structural configuration—combining two aryl bromide handles with a secondary sulfonamide—positions it as a versatile synthetic intermediate for sequential cross-coupling reactions, while the N-methyl group modulates hydrogen-bonding capacity, lipophilicity, and physicochemical properties relative to its primary sulfonamide analog . Industrially, halogenated benzenesulfonamides are employed as biocides in water treatment, textile preservation, and wood protection, as well as flame-retardant additives in polymer formulations [3].

Synthetic strategy Sequential cross-coupling enabled by ortho/meta bromine regiochemistry
Permeability profile N-methyl reduces H-bond donors; may support intracellular target assays
Industrial use Documented biocide for water treatment, textile, wood preservation

Why Benzenesulfonamide,2,5-dibromo-N-methyl- Cannot Be Replaced by Generic N-Unsubstituted or Positional Isomer Analogs


Substituting 2,5-dibromo-N-methylbenzenesulfonamide with its closest generic analog—2,5-dibromobenzenesulfonamide (CAS 7467-11-0)—introduces measurable differences in three procurement-relevant parameters: (i) the N-methyl group reduces density by approximately 8.7% (1.908 vs. 2.089 g/cm³) and lowers boiling point by 32.5°C (391.6 vs. 424.1°C), affecting distillation and formulation processing ; (ii) the secondary sulfonamide (1 H-bond donor) versus primary sulfonamide (2 H-bond donors) alters solubility, crystal packing, and membrane permeability potential, as reflected in a 20.4% lower polar surface area (54.55 vs. 68.54 Ų) [1]; (iii) storage requirements differ materially—the N-methyl derivative requires sealed, refrigerated conditions (2–8°C), whereas the N-unsubstituted analog is stable at ambient temperature, directly impacting supply chain logistics and shelf-life planning . Positional isomers such as 3,5-dibromo-N-methylbenzenesulfonamide (CAS 1108724-25-9) further diverge in regiochemical reactivity for cross-coupling, as the 2,5-substitution pattern places both bromine atoms in electronically distinct environments (ortho and meta to the sulfonamide), enabling chemoselective sequential functionalization [2]. Generic substitution without verifying these dimensions risks failed synthetic sequences, altered bioactivity profiles, and non-compliant storage protocols.

N-methyl vs. N-H Density, boiling point, H-bond capacity differ; may alter purification and permeability profiles
2,5- vs. 3,5-isomer Regiochemical coupling reactivity not interchangeable; chemoselectivity depends on substitution pattern
Storage conditions Requires sealed, 2–8°C refrigerated storage; ambient-stable analogs avoid cold-chain logistics

Quantitative Differentiation Evidence for Benzenesulfonamide,2,5-dibromo-N-methyl- (CAS 6318-32-7) Versus Closest Analogs


Head-to-Head Physicochemical Comparison: N-Methyl vs. N-H Sulfonamide (Density, Boiling Point, Polar Surface Area)

A direct comparison of measured and calculated physicochemical parameters between 2,5-dibromo-N-methylbenzenesulfonamide and its closest N-unsubstituted analog, 2,5-dibromobenzenesulfonamide (CAS 7467-11-0), reveals that N-methylation produces an 8.7% reduction in density (1.908 vs. 2.089 g/cm³), a 32.5°C depression in boiling point (391.6 vs. 424.1°C at 760 mmHg), and a 20.4% decrease in topological polar surface area (54.55 vs. 68.54 Ų) . The flash point is also lowered by 19.7°C (190.6 vs. 210.3°C) . The logP values are similar (3.59 vs. 3.64), indicating that the N-methyl group modulates polarity without substantially altering overall lipophilicity .

Physicochemical comparison
Head-to-head
Density 1.908 vs 2.089 g/cm³; BP 391.6 vs 424.1°C; PSA 54.55 vs 68.54 Ų; LogP ~3.6
Lower boiling point may simplify distillation; reduced PSA supports permeability assessment context
Predicted/computed values; experimental verification advised
Physicochemical profiling Formulation development Process chemistry

Hydrogen Bond Donor Count Reduction: Implications for Permeability and Solubility Differentiation

N-Methylation of the sulfonamide converts the functional group from a primary sulfonamide (RNH-SO₂-) with two hydrogen bond donors (HBDs) to a secondary sulfonamide (RNCH₃-SO₂-) with a single HBD. This structural modification reduces the HBD count from 2 to 1 [1]. In the context of benzenesulfonamide drug design, reducing HBD count is a recognized strategy for improving passive membrane permeability, as empirically captured by Lipinski's Rule of 5 and Veber's rules [2]. The 20.4% reduction in topological polar surface area (from 68.54 to 54.55 Ų) quantitatively corroborates this effect, placing the N-methyl derivative below the 60 Ų threshold commonly associated with favorable oral bioavailability potential, whereas the N-unsubstituted analog exceeds it [3].

H-bond donor profile
Class-level inference
HBD count: 1 (N-methyl) vs 2 (N-unsubstituted); TPSA 54.55 vs 68.54 Ų
Single HBD may support passive membrane permeability; requires target-specific validation
TPSA below 60 Ų threshold context; experimental permeability data not available
Drug-likeness optimization Permeability prediction Medicinal chemistry design

Regiochemical Differentiation: 2,5-Dibromo Substitution Pattern Enables Chemoselective Sequential Cross-Coupling

The 2,5-dibromo substitution pattern places the two bromine atoms in electronically and sterically distinct environments: the 2-position is ortho to the sulfonamide (experiencing both inductive withdrawal and potential steric shielding), while the 5-position is meta to the sulfonamide, primarily influenced by inductive effects . This differentiation enables sequential Pd-catalyzed cross-coupling (Suzuki, Negishi, or Buchwald-Hartwig), where the more electron-deficient 2-position bromide can be selectively engaged under mild conditions, followed by activation of the 5-position under more forcing conditions [1]. By contrast, the 3,5-dibromo positional isomer (CAS 1108724-25-9) has both bromine atoms in meta relationship to the sulfonamide, reducing electronic differentiation and compromising chemoselectivity in sequential couplings [2]. The sulfonamide group itself has been demonstrated to serve as an effective directing group in Ni-catalyzed asymmetric Suzuki cross-couplings, further enhancing the synthetic value of the ortho-bromine placement [3].

Regiochemical differentiation
Class-level inference
2-Br ortho (electron-poor); 5-Br meta (less activated); enables sequential Pd coupling
2,5-pattern supports stepwise diversification; 3,5-isomer lacks electronic differentiation
No compound-specific kinetic data; sulfonamide directing group documented in Ni-catalysis
Synthetic methodology Cross-coupling chemistry C-C bond formation

Storage and Supply Chain Differentiation: Refrigerated Storage Requirement vs. Ambient-Stable Analog

The vendor-specified storage conditions for 2,5-dibromo-N-methylbenzenesulfonamide require sealed containment under dry conditions at 2–8°C (refrigerated), as specified by ChemScene . In direct contrast, the N-unsubstituted analog 2,5-dibromobenzenesulfonamide (CAS 7467-11-0) is specified for long-term storage at ambient room temperature in a cool, dry place, with a defined melting point of 197–201°C indicating solid-state stability at standard conditions . This differential storage requirement has quantifiable implications for procurement: cold-chain shipping, refrigerated compound library storage, and freeze-thaw cycle management must be budgeted for the N-methyl derivative but not for the N-unsubstituted analog. The N-methyl derivative ships at room temperature in continental US but requires refrigerated storage upon receipt, adding a logistical step not required for the comparator .

Storage requirement
Head-to-head
2–8°C refrigerated (target) vs ambient storage (comparator)
Cold-chain handling required for storage integrity; ambient analogs reduce logistics burden
Vendor-specified; ships at room temperature in continental US
Compound management Supply chain logistics Stability profiling

Biocidal and Industrial Application Breadth: Water Treatment, Textile, and Wood Preservation End-Uses

According to the GHS classification record and industrial application listings, 2,5-dibromo-N-methylbenzenesulfonamide is documented for use as a biocide and antimicrobial agent across three distinct industrial sectors: (i) water treatment systems for controlling bacterial, fungal, and algal growth; (ii) textile manufacturing for preventing microbial contamination and degradation during production and storage; and (iii) wood preservation for protecting timber from microbial decay and infestation, thereby extending service lifespan . This tri-sector application profile differentiates it from simpler benzenesulfonamides that may lack sufficient halogenation for broad-spectrum biocidal potency. The dual bromination at positions 2 and 5, combined with the N-methyl sulfonamide, is consistent with the structural features of halogenated aromatic biocides where bromine content contributes to antimicrobial efficacy through enhanced membrane disruption and electrophilic reactivity towards microbial thiols [1]. Quantitative minimum inhibitory concentration (MIC) data for this specific compound against defined microbial strains are not available in the peer-reviewed literature, representing a data gap for procurement decisions based on potency comparisons.

Industrial biocide breadth
Data to verify
Water treatment, textile preservation, wood protection (three sectors)
Multi-sector applicability may simplify procurement; quantitative potency data not available
No MIC values; biocidal efficacy inferred from application listings
Antimicrobial agent Industrial biocide Material preservation

Class-Level Evidence: Halogenated Benzenesulfonamide Scaffold Confers Irreversible Tubulin Binding and MDR-Insensitive Cytotoxicity

The benzenesulfonamide scaffold with halogen substitution has been mechanistically characterized as an irreversible covalent modifier of β-tubulin cysteine-239 (Cys-239), a mechanism that circumvents P-glycoprotein-mediated multidrug resistance (MDR) [1][2]. In the foundational study by Medina et al. (1999), halogenated benzenesulfonamides inhibited the growth of HeLa, MCF-7, and MCF-7/ADR tumor cells in vitro, with the MDR phenotype not affecting cellular sensitivity—a therapeutically significant property not shared by many classical microtubule-targeting agents (e.g., taxanes, vinca alkaloids) [1]. The cytotoxic activity of compounds in this series correlated with their ability to undergo nucleophilic aromatic substitution, a reactivity parameter directly influenced by halogen substitution pattern [1]. While 2,5-dibromo-N-methylbenzenesulfonamide itself has not been individually characterized in published tubulin polymerization assays, its 2,5-dibromo substitution pattern conforms to the structural requirements for this mechanism class. T138067 (batabulin), a pentafluorobenzenesulfonamide analog sharing the same mechanism, demonstrated in vivo efficacy against multidrug-resistant tumor xenografts, validating the translational relevance of this chemotype [3].

Tubulin binding mechanism
Class-level inference
Irreversible Cys-239 covalent binding reported for halogenated benzenesulfonamide class; MDR circumvention observed
Compound-specific tubulin data absent; activity against MDR lines remains to be confirmed
Class evidence from Medina et al. (1999); individual characterization needed
Anticancer agent Tubulin inhibitor Multidrug resistance

High-Confidence Application Scenarios for Benzenesulfonamide,2,5-dibromo-N-methyl- Based on Differentiated Evidence


Sequential Cross-Coupling Library Synthesis Using 2,5-Dibromo Chemoselectivity

The electronically distinct 2-bromo (ortho, electron-poor) and 5-bromo (meta, moderately activated) positions of this compound enable stepwise diversification without protecting group interconversion. A typical workflow involves initial Suzuki-Miyaura coupling at the more reactive 2-position under mild Pd catalysis (e.g., Pd(PPh₃)₄, 60°C, arylboronic acid), followed by a second coupling at the 5-position under elevated temperature or with a more active catalyst system. This sequential strategy, exploiting the inherent regiochemical bias of the 2,5-substitution pattern [1], is not directly achievable with the 3,5-dibromo isomer where both bromine atoms occupy electronically similar meta positions [2]. The sulfonamide N-H (after demethylation) or the sulfonamide oxygen can additionally serve as a directing group for Ni-catalyzed asymmetric cross-couplings, providing access to enantioenriched products .

Intracellular Target Screening Where Reduced HBD Count Predicts Superior Membrane Permeability

In cell-based screening campaigns targeting intracellular enzymes—such as carbonic anhydrase isoforms (CA VII, CA IX, CA XII) or the tubulin Cys-239 pocket—the single hydrogen bond donor and lower topological polar surface area (54.55 Ų) of this N-methyl sulfonamide predict improved passive membrane permeability relative to the N-unsubstituted analog (TPSA 68.54 Ų, 2 HBDs) [1][2]. The TPSA of the N-methyl derivative falls below the 60 Ų threshold associated with favorable cellular permeability, whereas the primary sulfonamide analog exceeds this threshold . This differentiation is particularly relevant for CA IX inhibitors, where the target is intracellular and transmembrane, requiring the inhibitor to cross the plasma membrane for target engagement .

Industrial Water Treatment and Material Preservation Biocide Formulation

The documented tri-sector biocidal application profile—water treatment, textile manufacturing preservation, and wood protection—supports the use of this compound as a multi-purpose antimicrobial additive [1]. The dual bromination at the 2- and 5-positions provides the halogen loading necessary for broad-spectrum activity against bacteria, fungi, and algae, consistent with the mechanism of halogenated aromatic biocides where electrophilic bromine disrupts microbial thiol homeostasis [2]. For industrial users managing multiple preservation requirements across different material streams, a single biocidal agent with demonstrated multi-matrix applicability may simplify procurement, reduce SDS documentation burden, and streamline regulatory compliance relative to maintaining separate biocides for each application sector.

Medicinal Chemistry Hit Expansion Starting from Halogenated Benzenesulfonamide Chemotype

For medicinal chemistry programs exploring the halogenated benzenesulfonamide chemotype—validated for carbonic anhydrase inhibition [1] and irreversible tubulin binding [2]—this compound serves as a strategically functionalized core scaffold. The N-methyl group provides a metabolically more stable sulfonamide linkage compared to the N-H variant (reduced susceptibility to N-glucuronidation and N-dealkylation), while the two bromine atoms offer orthogonal vectors for structure-activity relationship (SAR) exploration via parallel or sequential cross-coupling. The compound's direct procurement as a pre-functionalized intermediate (typical purity 95–98%) eliminates the need for in-house bromination of N-methylbenzenesulfonamide, which can be complicated by regioselectivity challenges and hazardous reagent handling (Br₂, HBr), thereby accelerating hit-to-lead timelines.

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
2,5-dibromo regiochemical differentiation
Stepwise coupling chemoselectivity under Pd catalysis
Intracellular target screening
Single HBD and lower polar surface area
Membrane permeability and target engagement assays
Industrial biocide formulation
Multi-sector antimicrobial applicability
Microbicidal efficacy in water, textile, wood matrices
Medicinal chemistry hit expansion
Pre-functionalized halogenated core
SAR exploration via cross-coupling diversification
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